molecular formula C9H14O5 B097833 2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate CAS No. 17650-46-3

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate

Cat. No. B097833
CAS RN: 17650-46-3
M. Wt: 202.2 g/mol
InChI Key: AFNPEQUYBAVCOU-UHFFFAOYSA-N
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Description

“2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate” is a chemical compound with the molecular formula C9H14O5 and a molecular weight of 202.2 g/mol. It is also known as the ethyl ester of methacrylic acid .


Molecular Structure Analysis

The molecular structure of “2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate” consists of 9 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms. The InChI key is FTALTLPZDVFJSS-UHFFFAOYSA-N .

properties

IUPAC Name

2-ethoxycarbonyloxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-4-12-9(11)14-6-5-13-8(10)7(2)3/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNPEQUYBAVCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394322
Record name AGN-PC-0KXE4L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate

CAS RN

17650-46-3
Record name AGN-PC-0KXE4L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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